Sivelestat

Overview

Description

Sivelestat is a synthetic compound known for its role as a neutrophil elastase inhibitor. Neutrophil elastase is an enzyme that breaks down proteins and is involved in inflammatory processes. This compound is primarily used in the treatment of acute lung injury and acute respiratory distress syndrome, conditions characterized by severe inflammation and damage to the lung tissue .

Mechanism of Action

Target of Action

Sivelestat primarily targets Neutrophil Elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .

Mode of Action

This compound is a selective and competitive inhibitor of neutrophil elastase . It inhibits the release of neutrophil elastase, suppresses neutrophil activation, and reduces intrapulmonary inflammatory cell infiltration . This inhibition of NE activity helps to alleviate the release of inflammatory mediators .

Biochemical Pathways

This compound affects the Phosphatidylinositol 3-kinase/Protein kinase B/Mechanistic target of rapamycin (PI3K/AKT/mTOR) signaling pathway . By inhibiting this pathway, this compound can reduce inflammation and suppress the activation of this pathway . Furthermore, it has been suggested that this compound may block endotoxin-triggered TNF-alpha production by binding endotoxin or affecting the action of endotoxin-binding protein .

Pharmacokinetics

It is known that this compound is a low molecular weight compound , which may influence its absorption and distribution. More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been shown to improve the oxygenation index of patients with Acute Respiratory Distress Syndrome (ARDS), reduce the mortality of ALI/ARDS patients within 28–30 days, decrease the incidence of adverse events, shorten the mechanical ventilation time and ICU stays, and increase ventilation free days . It also reduces the permeability of pulmonary blood vessels, inhibits mucus secretion in the epithelial layer, and decreases the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Action Environment

The efficacy of this compound in the treatment of ARDS remains controversial . The environment, including the specific pathophysiological conditions of the patient, can influence the compound’s action, efficacy, and stability . For example, the benefit of this compound appears to show in ARDS without inhibiting the host immune defense in cases of infection . Large, randomized controlled trials are needed in specific pathophysiological conditions to explore these potential benefits .

Biochemical Analysis

Biochemical Properties

Sivelestat acts by inhibiting the activity of neutrophil elastase (NE) in acute respiratory distress syndrome (ARDS) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit neutrophil activation and intrapulmonary inflammatory cell infiltration, thereby alleviating the release of inflammatory mediators and improving respiratory function . It has also been found to reduce the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), in patients with COVID-19-associated ARDS .

Molecular Mechanism

This compound exerts its effects at the molecular level by reversibly and competitively inhibiting the release of neutrophil elastase . This inhibition of NE activity leads to a decrease in the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to reduce the mortality of 28–30 days, shorten mechanical ventilation time, and improve the oxygenation index (PaO2/FiO2) on day 3 .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. A study on rats showed that after treatment with different doses of this compound, PaO2, PaO2/FiO2 were prominently increased, while the lung wet/dry (W/D) ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .

Transport and Distribution

It is known that this compound is a systemically active NE inhibitor that acts into the intercellular space .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with neutrophil elastase, which is typically located in the cytoplasm of neutrophils .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sivelestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Sivelestat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Sivelestat has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in modulating inflammatory responses and its effects on cellular processes.

Medicine: Primarily used in the treatment of acute lung injury and acute respiratory distress syndrome.

Comparison with Similar Compounds

Ulinastatin: Another protease inhibitor used in the treatment of inflammatory conditions.

Elafin: A naturally occurring inhibitor of neutrophil elastase with similar therapeutic applications.

Comparison: Sivelestat is unique in its high specificity and potency as a neutrophil elastase inhibitor. Compared to Ulinastatin and Elafin, this compound has a lower molecular weight and higher systemic activity, making it more effective in certain clinical settings. Additionally, this compound’s synthetic nature allows for greater control over its production and consistency .

Properties

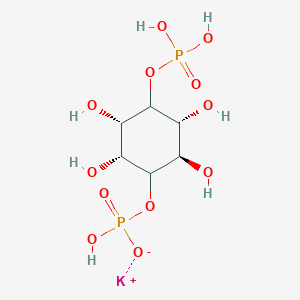

IUPAC Name |

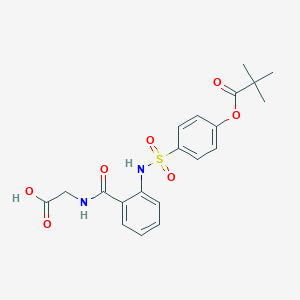

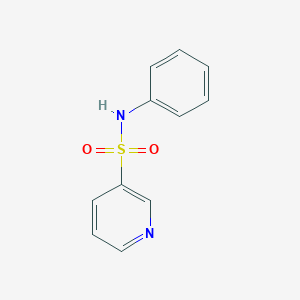

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNGJJLZOIYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048304 | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IAdalimumab is a fully human monoclonal antibody to tumor necrosis factor (TNF), which was recently introduced as a therapy for Crohn's disease and rheumatoid arthritis. Besides neutralization, induction of apoptosis of monocytes/macrophages and T cells is thought to be an important mechanism of action of the anti-tumor necrosis factor monoclonal antibody infliximab, at least in Crohn's disease therapy. AIM: To study caspase activation and the induction of apoptosis by adalimumab and the effect of a caspase inhibitor in vivo. For in vitro studies, THP-1 cells (human monocytic cell line) were incubated with adalimumab, infliximab, or human immunoglobulin G, and annexin V + propidium iodide, Apo2.7, and 7-amino actinomycin-D were used to study apoptosis on the cell membrane, mitochodrial, and DNA level, respectively. Active caspase-3 was detected by intracellular staining. For in vivo studies, a chimeric human-mouse model was used, in which THP-1 cells were injected intraperitoneally in SCID-Beige mice followed by treatment with adalimumab, infliximab, or human immunoglobulin G. Effects of a pan-caspase inhibitor N-benzyloxycarbonyl-Val-Ala-Asp-fluoromethyketone on apoptosis induction were evaluated. In vitro analysis revealed that apoptosis could be induced in THP-1 cells by both adalimumab and infliximab. Activation of caspase-3 after incubation with adalimumab was demonstrated by intracellular staining. In addition, in the chimeric mouse model, a higher percentage of residual THP-1 cells were apoptotic, and lower cell numbers were recovered in the adalimumab- or infliximab-treated mouse. Apoptosis induction by adalimumab could be abrogated through in vivo pretreatment of mice with the pan-caspase inhibitor. Adalimumab, besides neutralizing tumor necrosis factor, also induces apoptosis of transmembrane tumor necrosis factor-positive THP-1 cells by activating intracellular caspases. This activity is likely to be important for the clinical effect of this biodrug., Adalimumab has high specificity and affinity for TNF (TNF-a); adalimumab does not bind to or inactivate lymphotoxin a (TNF-beta). Adalimumab binds to TNF before TNF can interact with the p55 and p75 cell surface tumor necrosis factor receptors (TNFRs).By preventing the binding of TNF to cell surface TNFRs, adalimumab blocks the biologic activity of TNF.In vitro, adalimumab lyses surface TNF-expressing cells in the presence of complement., Adalimumab binds specifically to tumor necrosis factor (TNF)-alpha and blocks its interaction with the p55 and p75 cell surface TNF receptors. Adalimumab also lyses surface TNF expressing cells in vitro in the presence of complement. Adalimumab does not bind or inactivate lymphotoxin (TNF-beta). TNF is a naturally occurring cytokine that is involved in normal inflammatory and immune responses. Elevated levels of TNF are found in the synovial fluid of rheumatoid arthritis, including juvenile idiopathic arthritis, psoriatic arthritis, and ankylosing spondylitis patients and play an important role in both the pathologic inflammation and the joint destruction that are hallmarks of these diseases. Increased levels of TNF are also found in psoriasis (Ps) plaques. In plaque psoriasis, treatment with Humira may reduce the epidermal thickness and infiltration of inflammatory cells. The relationship between these pharmacodynamic activities and the mechanism(s) by which Humira exerts its clinical effects is unknown. Adalimumab also modulates biological responses that are induced or regulated by TNF, including changes in the levels of adhesion molecules responsible for leukocyte migration (ELAM-1, VCAM-1, and ICAM-1 with an IC50 of 1-2 X 10-10M). | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

127373-66-4, 331731-18-1 | |

| Record name | Sivelestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sivelestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sivelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331731-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sivelestat sodium hydrate is a selective inhibitor of human neutrophil elastase (HNE) [, , , , , , ]. It exerts its effects by binding to the active site of HNE, preventing the enzyme from breaking down elastin and other proteins in the extracellular matrix [, , , ].

A: Inhibition of HNE by this compound leads to a reduction in inflammation and tissue damage [, , , ]. This is because HNE is a key enzyme involved in the inflammatory cascade, and its activity contributes to the breakdown of lung tissue, vascular permeability, and the release of inflammatory mediators [, , ].

A: While primarily targeting HNE, research suggests this compound might also influence other pathways. For instance, it was observed to decrease levels of inflammatory cytokines like IL-6, IL-8, TNF-α [, , , , ], and high mobility group box 1 (HMGB1) [, , ]. It also impacted the ERK1/2 signaling pathway in a study on septic myocarditis [].

A: In a study investigating paraquat-induced kidney injury, this compound was compared to anthrahydroquinone-2,6-disulfonate (AH2QDS) []. While both mitigated injury, AH2QDS showed superior efficacy and was linked to upregulation of the apelin-APJ pathway. This suggests this compound might not directly act on this pathway or has a less pronounced effect than AH2QDS.

ANone: The molecular formula of this compound sodium hydrate is C20H23N3O5S•Na•H2O, and its molecular weight is 463.5 g/mol [Information not available in provided abstracts].

ANone: The provided abstracts do not include details on the spectroscopic data of this compound.

ANone: The provided research abstracts do not provide detailed information about the stability of this compound under various storage conditions, such as temperature, humidity, and light.

A: this compound is an enzyme inhibitor and does not possess catalytic properties. Its primary function is to block the catalytic activity of HNE [, , , ].

A: One study investigated this compound's potential as an anti-inflammatory and antiviral agent using in silico methods []. Molecular docking simulations were performed, and analyses of its physicochemical properties, ADME profile, toxicity, and interactions with human proteins were conducted using various online tools.

ANone: The provided research abstracts do not contain specific details on the structure-activity relationship of this compound or how structural modifications might alter its activity, potency, or selectivity.

ANone: The provided research abstracts do not discuss specific formulation strategies for this compound.

ANone: The provided research abstracts do not contain information about SHE regulations specific to this compound.

A: While the abstracts don't provide a comprehensive ADME profile, one in silico study suggests that this compound exhibits low gastrointestinal absorption [].

ANone: The efficacy of this compound has been studied in various models:

- Cell-based assays: Effects on proliferation and apoptosis of U937 cells [] and equine endometrial explants [].

- Animal models: Models of acute lung injury induced by lipopolysaccharide [, , , ], sepsis [, , , ], cardiopulmonary bypass [, , ], burns [], radiation [], and acute pancreatitis []; a model of psoriasis [].

- Clinical trials: Primarily retrospective cohort studies focusing on ALI/ARDS following surgery for abdominal sepsis [], COVID-19 [, ], and acute Stanford type A aortic dissection []; a prospective randomized controlled trial in patients undergoing video-assisted thoracoscopic surgery for thoracic esophageal cancer [].

ANone: The provided abstracts do not mention any information about resistance mechanisms or cross-resistance with other compounds in relation to this compound.

ANone: The provided research abstracts do not contain sufficient information to answer questions related to aspects 13 through 26.

A: this compound was approved for clinical use in Japan in 2002 for the treatment of acute lung injury associated with systemic inflammatory response syndrome [, ].

ANone: Yes, several studies highlight the interdisciplinary nature of this compound research:

- Immunology & Pharmacology: Investigations into this compound's impact on inflammatory mediators and immune cell infiltration in various disease models demonstrate the intersection of these fields [, , , , , , , ].

- Computational Chemistry & Pharmacology: The in silico study assessing this compound's potential as an anti-inflammatory and antiviral agent exemplifies the synergy between computational modeling and drug discovery [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol](/img/structure/B11309.png)

![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)

![(2S,3S,4aR,6S,7S,8aR)-3,7-dibromo-6-ethyl-2-[(Z)-pent-2-en-4-ynyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran](/img/structure/B11329.png)